1-(2,3-Dimethoxyphenyl)propan-2-one

Organic Synthesis Vilsmeier Reaction Process Chemistry

The unique 2,3-dimethoxy substitution pattern on this phenylpropanone is critical for directing cyclization pathways to yield 2,3-dimethoxybenzaldehyde or 3-methoxybenzaldehyde. Regioisomeric analogs (2,4- or 3,4-) alter reactivity and depressant-like activity, compromising assay reproducibility. Specify CAS 3081-67-2 for validated pharmacological research and divergent synthesis applications.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 3081-67-2
Cat. No. B7907557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)propan-2-one
CAS3081-67-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C11H14O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6H,7H2,1-3H3
InChIKeySYYURZPSSGNDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dimethoxyphenyl)propan-2-one (CAS 3081-67-2): Procurement-Grade Intermediate and Research Precursor


1-(2,3-Dimethoxyphenyl)propan-2-one (CAS 3081-67-2), also referred to as (2,3-dimethoxyphenyl)acetone, is a synthetic phenylpropanone derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. It is characterized by a propan-2-one backbone substituted with a 2,3-dimethoxyphenyl group, a specific ortho-dimethoxy substitution pattern that distinguishes it from its meta- or para-dimethoxy regioisomers and monomethoxy analogs . The compound is primarily utilized as a versatile intermediate in organic synthesis and as a precursor in the preparation of biologically active molecules and pharmacological research tools .

1-(2,3-Dimethoxyphenyl)propan-2-one Procurement Risks: Why Analog Substitution Compromises Synthetic and Research Outcomes


The position and number of methoxy substituents on the phenyl ring of phenylpropanones are critical determinants of both chemical reactivity and biological activity. The 2,3-dimethoxy substitution pattern on 1-(2,3-dimethoxyphenyl)propan-2-one confers distinct electronic and steric properties that directly influence reaction outcomes, such as directing effects in electrophilic aromatic substitution and cyclization pathways . Furthermore, comparative pharmacological evaluations have established that ring-methoxylated 1-phenyl-2-propanones exhibit significant variation in their depressant-like activities and metabolic reduction rates depending on their specific substitution patterns . Generic substitution with a regioisomer (e.g., 2,4- or 3,4-dimethoxy) or a monomethoxy analog (e.g., 2-methoxy or 3-methoxy) will therefore likely alter the yield, selectivity, and biological activity of the intended downstream product or research assay, necessitating the procurement of the specific 2,3-isomer for reproducible scientific outcomes .

Quantitative Differentiation Guide for 1-(2,3-Dimethoxyphenyl)propan-2-one (CAS 3081-67-2): Evidence for Scientific Selection


One-Step Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-one in Quantitative Yield Under Adapted Vilsmeier Conditions

The target compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions. This represents a significant improvement over traditional multi-step synthetic routes, which often involve lower-yielding or more hazardous steps [1].

Organic Synthesis Vilsmeier Reaction Process Chemistry

Comparative Pharmacological Activity of 1-(2,3-Dimethoxyphenyl)propan-2-one Among Ring-Methoxylated Analogs

In a systematic study of various ring-methoxylated 1-phenyl-2-propanones, most compounds, including the target compound, exhibited depressant-like activity. The study further demonstrated that these ketones were readily reduced by rabbit liver microsomes, with no reductase activity observed in rat and mouse liver preparations, indicating species-specific metabolism .

Pharmacology CNS Research Structure-Activity Relationship

Differential Cyclization Pathways of 1-(2,3-Dimethoxyphenyl)propan-2-one to Form Specific Benzaldehyde Isomers

1-(2,3-Dimethoxyphenyl)propan-2-one can be cyclized in two distinct ways to yield either 2,3-dimethoxybenzaldehyde or 3-methoxybenzaldehyde, depending on the reaction conditions . This synthetic versatility is a direct consequence of its 2,3-dimethoxy substitution pattern and distinguishes it from other isomers.

Organic Synthesis Cyclization Reactions Chemical Intermediates

Computed Physicochemical Properties of 1-(2,3-Dimethoxyphenyl)propan-2-one Provide a Baseline for Analog Comparison

The computed physicochemical properties of 1-(2,3-Dimethoxyphenyl)propan-2-one, including an XLogP3-AA value of 1.5, zero hydrogen bond donors, and three hydrogen bond acceptors, provide a quantitative baseline for comparing its lipophilicity and potential membrane permeability to other substituted phenylpropanones and related intermediates [1].

Computational Chemistry Physicochemical Properties Molecular Descriptors

Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-one as a Precursor via LiAlH₄/Acrylonitrile Route

An alternative synthetic route to 1-(2,3-Dimethoxyphenyl)propan-2-one involves the reaction of lithium aluminum hydride (LiAlH₄) with acrylonitrile and hydriodic acid, underscoring its utility as a key intermediate in the construction of more complex molecular architectures .

Organic Synthesis Precursor Chemistry Synthetic Methodology

High-Value Research and Industrial Applications for 1-(2,3-Dimethoxyphenyl)propan-2-one (CAS 3081-67-2)


Precursor for the Synthesis of 2,3-Dimethoxybenzaldehyde and 3-Methoxybenzaldehyde

1-(2,3-Dimethoxyphenyl)propan-2-one serves as a strategic intermediate for the divergent synthesis of two valuable aldehydes, 2,3-dimethoxybenzaldehyde and 3-methoxybenzaldehyde, through controlled cyclization . This application leverages the compound's unique 2,3-dimethoxy substitution pattern to access two different building blocks from a single precursor, optimizing synthetic efficiency and inventory management in fine chemical and pharmaceutical R&D settings.

Pharmacological Research on Depressant Activity and Species-Specific Metabolism

As a member of the ring-methoxylated 1-phenyl-2-propanone class, this compound has documented depressant-like activity and undergoes species-specific metabolic reduction by rabbit liver microsomes . Researchers investigating CNS pharmacology, drug metabolism, or structure-activity relationships (SAR) for phenylpropanone derivatives will find this compound essential for comparative studies and as a reference standard.

Development of Efficient, Single-Step Synthetic Protocols

The recent demonstration of a one-step synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-one in quantitative yield under adapted Vilsmeier conditions makes it a compelling model substrate for process chemists. Industrial and academic labs focused on optimizing synthetic routes, developing green chemistry methodologies, or scaling up phenylpropanone production can use this compound as a benchmark for evaluating novel catalytic systems and reaction conditions.

General Organic Synthesis as a Versatile Ketone Intermediate

The compound's ketone functional group allows for a wide array of standard transformations, including nucleophilic additions with Grignard or organolithium reagents, reductions, and oxidations . It is a reliable and well-characterized building block for the construction of more complex molecular frameworks in medicinal chemistry, agrochemical research, and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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